molecular formula C24H23ClN2O5S B3485743 ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate CAS No. 5413-12-7

ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate

Cat. No.: B3485743
CAS No.: 5413-12-7
M. Wt: 487.0 g/mol
InChI Key: ZZYVBNVILLTGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a sulfonamide group, a chlorinated aromatic ring, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2,4-dimethylphenylamine under acidic conditions to form the sulfonamide intermediate.

    Reduction of the nitro group: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation reaction: The amino group is then acylated with 4-chlorobenzoyl chloride to form the desired product.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate. The chlorinated aromatic ring can participate in hydrophobic interactions with protein targets, enhancing binding affinity. The ester group can undergo hydrolysis, releasing the active compound at the target site.

Comparison with Similar Compounds

Ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate can be compared with similar compounds such as:

    Ethyl 4-aminobenzoate: Lacks the sulfonamide and chlorinated aromatic ring, resulting in different chemical properties and biological activities.

    4-chloro-3-nitrobenzenesulfonamide: Contains the sulfonamide group but lacks the ester and dimethylphenyl moieties, leading to different reactivity and applications.

    2,4-dimethylphenylamine: A simpler compound that serves as a precursor in the synthesis of more complex molecules like this compound.

This compound’s unique combination of functional groups and structural features makes it a valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 4-[[4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O5S/c1-4-32-24(29)17-6-9-19(10-7-17)26-23(28)18-8-11-20(25)22(14-18)33(30,31)27-21-12-5-15(2)13-16(21)3/h5-14,27H,4H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYVBNVILLTGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20969029
Record name Ethyl 4-{4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzamido}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5413-12-7
Record name Ethyl 4-{4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzamido}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.